N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring fused with a methoxybenzenesulfonamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the N-N bond . Another approach involves the use of o-fluorobenzaldehydes or their O-methyloximes with hydrazine to form the indazole ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer and anti-inflammatory properties . The compound has also been investigated for its antibacterial activity, making it a potential candidate for the development of new antibiotics . In industry, it can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to enzymes and receptors, inhibiting their activity . This inhibition can lead to the suppression of cancer cell growth, reduction of inflammation, and elimination of bacterial infections . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide can be compared with other indazole derivatives, such as N-(1H-indazol-7-yl)thiourea and N-(1-methyl-1H-indazol-7-yl)thiourea . These compounds share similar indazole ring structures but differ in their substituents, which can affect their biological activities and chemical properties .
Properties
IUPAC Name |
N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-11-5-7-12(8-6-11)21(18,19)17-13-4-2-3-10-9-15-16-14(10)13/h2-9,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHKEPURULZLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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